L-Acosamine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

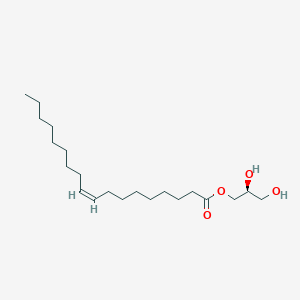

L-Acosamine Hydrochloride is an amino sugar derivative, which is synthesized from D-glucosamine, and is mainly used in scientific research. It is a valuable tool in the field of biochemistry and physiology, and has a wide range of applications in laboratory experiments. In

科学的研究の応用

Hepatoprotection and Immunopathology : Galactosamine hydrochloride, a compound related to L-Acosamine Hydrochloride, has been studied for its effects on liver disease in rats. This research found that administration of galactosamine hydrochloride resulted in hepatocyte necrosis and an inflammatory reaction characterized by granulocyte influx and T lymphocyte predominance (Jonker et al., 1990).

Drug Delivery Systems : Hydrophobically modified hydrogels, including those with compounds structurally similar to this compound, have been investigated for their potential in drug release. Such hydrogels show promise for controlled drug delivery, particularly in ocular applications (Mullarney, Seery, & Weiss, 2006).

Chemical Biology and Glycoengineering : Short chain fatty acid (SCFA)-hexosamine analogues, which include this compound, are used in metabolic glycoengineering. These compounds exhibit diverse biological activities, such as enhancing growth inhibition in cancer cells and supporting metabolic flux into the sialic acid pathway (Aich et al., 2008).

Cancer Research : Compounds similar to this compound have been evaluated for their potential in cancer therapy. For example, Antrodia camphorata, a mushroom containing related compounds, shows differential inhibitory effects on prostate cancer cells, suggesting potential use in cancer treatment (Chen et al., 2007).

Synthesis and Chemical Properties : Studies on the synthesis of N-trifluoroacetyl-L-acosamine have provided insights into the chemical properties and potential applications of this compound derivatives (Fronza, Fuganti, & Grasselli, 1980).

作用機序

Target of Action

L-Acosamine Hydrochloride, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Lacosamide interacts with its targets by selectively enhancing the slow inactivation of voltage-gated sodium channels . This interaction results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . Importantly, Lacosamide exhibits a stereoselective mode of interaction with sodium channels, meaning it interacts differently with different spatial arrangements of the same molecule .

Biochemical Pathways

The primary biochemical pathway affected by Lacosamide is the neuronal signaling pathway. By blocking the slowly inactivating components of voltage-gated sodium currents, Lacosamide reduces the potential for abnormal electrical activity that can cause seizures .

Pharmacokinetics

Lacosamide is rapidly absorbed, with maximum plasma concentrations reached within 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, and approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine . The plasma elimination half-life in young subjects is approximately 13 hours and 14–16 hours in elderly subjects .

Result of Action

The molecular effect of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This results in a reduction of seizure frequency, which can be described by a maximum effect (Emax) model . On a cellular level, this leads to a decrease in the abnormal electrical activity that characterizes seizures .

Action Environment

The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, patients with renal or hepatic impairment who are taking strong inhibitors of CYP3A4 and CYP2C9 may have a significant increase in exposure to Lacosamide .

Safety and Hazards

将来の方向性

Lacosamide is a third-generation anti-seizure drug that stands out due to its good efficacy and safety profile . It is used with effectiveness in the treatment of partial-onset seizures with or without secondary generalization, primary generalized tonic-clonic seizures and off-label in status epilepticus . Future research may focus on its potential therapeutic applications in pathologies besides epilepsy .

特性

IUPAC Name |

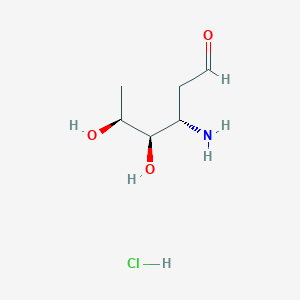

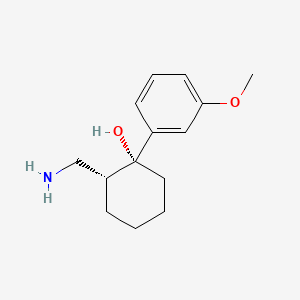

(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYCNFQONIRRCV-YCLXABBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675536 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56501-70-3 |

Source

|

| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

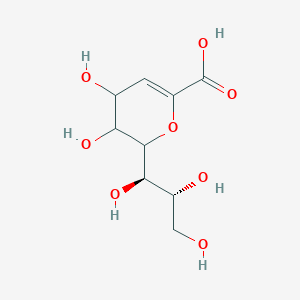

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)